N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a synthetic organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a fluorobenzyl group, an isopropyl group, and a carboxamide group attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group can be attached through nucleophilic substitution reactions using 4-fluorobenzyl halides.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with appropriate amines or amides under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various physiological processes.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure with a chlorine atom instead of a fluorine atom.
N-(4-methylbenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure with a methyl group instead of a fluorine atom.
N-(4-bromobenzyl)-1-isopropyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: Similar structure with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-oxo-1-propan-2-ylpyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c1-10(2)19-14(20)8-7-13(18-19)15(21)17-9-11-3-5-12(16)6-4-11/h3-8,10H,9H2,1-2H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGFYFQOHXSICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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